3,4-Dimethyl-1-pentyn-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNLEQBXXLGELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022154 | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Pentyn-3-ol, 3,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1482-15-1 | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1482-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYL-1-PENTYN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HME360EIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Dimethyl-1-pentyn-3-ol chemical properties and structure

An In-Depth Technical Guide to 3,4-Dimethyl-1-pentyn-3-ol

Executive Summary

This compound is a tertiary acetylenic alcohol characterized by a terminal alkyne and a hydroxyl group on a sterically hindered carbon. These functionalities make it a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its CAS number is 1482-15-1, and it has a molecular formula of C₇H₁₂O.[1][2] The presence of the terminal alkyne allows for its participation in highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modern drug discovery for creating complex molecular architectures and bioconjugates.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development.

Chemical Structure and Stereochemistry

This compound possesses a chiral center at the C3 carbon, which is bonded to a hydroxyl group, a methyl group, an isopropyl group, and an ethynyl group. The molecule is typically supplied as a racemate. The compact, branched structure provides unique steric and electronic properties to its derivatives.

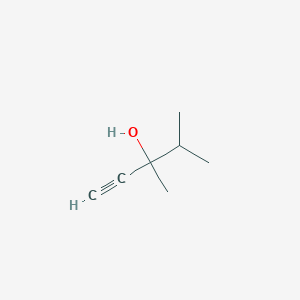

Caption: 2D Structure of this compound.

The IUPAC name for this compound is 3,4-dimethylpent-1-yn-3-ol.[2] Its structure combines the reactivity of a terminal alkyne with the functionality of a tertiary alcohol.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a flammable liquid and should be handled with appropriate safety precautions.[2][4] A notable property is its full miscibility in water, which is uncommon for a C7 alcohol and is attributed to the strong hydrogen bonding potential of the hydroxyl group and the polarizability of the alkyne.[4][5]

| Property | Value | Source(s) |

| CAS Number | 1482-15-1 | [1][2][6] |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Solubility | Fully miscible in water | [4][5] |

| Vapor Pressure | 3.19 mmHg at 25°C | [1] |

| Canonical SMILES | CC(C)C(C)(C#C)O | [1][7] |

| InChIKey | DZNLEQBXXLGELU-UHFFFAOYSA-N | [2][6][8] |

| Hazard Class | 3 (Flammable Liquid) | [4] |

| Packing Group | III | [4] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is through the nucleophilic addition of an acetylide to a ketone. Specifically, the reaction involves treating 3-methyl-2-butanone (isopropyl methyl ketone) with an ethynylating agent, such as an alkali metal acetylide or an ethynyl Grignard reagent.

Retrosynthetic Analysis & Workflow

The synthesis strategy involves forming the carbon-carbon bond between the ketone carbonyl (C3) and the terminal carbon of acetylene. This is a classic Grignard-type reaction, which is highly reliable for creating tertiary alcohols.

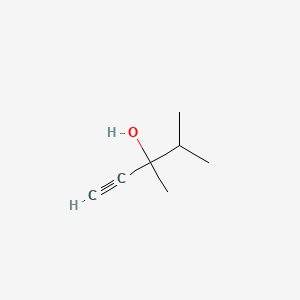

Caption: Retrosynthesis and key reagents for the synthesis.

Experimental Protocol: Synthesis

This protocol describes the synthesis using an ethynyl Grignard reagent, which can be prepared in situ or from a commercial source.

Materials:

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: Charge the flask with ethynylmagnesium bromide solution in THF. Cool the flask to 0°C using an ice bath.

-

Ketone Addition: Dissolve 3-methyl-2-butanone in an equal volume of anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by vacuum distillation.

-

Setup: Arrange a fractional distillation apparatus for vacuum operation.

-

Distillation: Heat the crude oil under reduced pressure. The product is a liquid with a reported vapor pressure of 3.19 mmHg at 25°C, indicating it will distill at a moderate temperature under vacuum.[1]

-

Collection: Collect the fraction boiling at the appropriate temperature range. The purity can be assessed by Gas Chromatography (GC) or NMR spectroscopy.

Spectroscopic Analysis

Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: Expected signals include a singlet for the acetylenic proton (~2.4 ppm), a singlet for the hydroxyl proton (variable), a multiplet for the isopropyl CH proton, a singlet for the C3-methyl group, and a doublet for the two isopropyl methyl groups.[2][9]

-

¹³C NMR Spectroscopy: Key signals will identify the quaternary carbinol carbon (C3), the two alkyne carbons (C1 and C2), and the three distinct methyl carbons and the isopropyl methine carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), the sp-C-H stretch of the terminal alkyne (~3300 cm⁻¹, sharp), and the C≡C triple bond stretch (~2100 cm⁻¹, weak).[6][8]

-

Mass Spectrometry: Electron ionization mass spectrometry will likely show fragmentation patterns corresponding to the loss of a methyl group (M-15) or an isopropyl group (M-43). The NIST WebBook reports key peaks (m/z) in its mass spectrum.[6]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the tertiary hydroxyl group.

Reactions of the Alkyne Moiety: Click Chemistry

The terminal alkyne is a premier functional group for "click" chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[3] This reaction is widely exploited in drug discovery for lead generation, bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

Caption: Workflow of a CuAAC "Click" Reaction.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo various reactions, such as:

-

Esterification or Etherification: To introduce other functional groups or linkers.

-

Dehydration: Acid-catalyzed dehydration can lead to the formation of enynes, which are also valuable synthetic intermediates.[10]

-

Oxidation: While tertiary alcohols are resistant to oxidation without C-C bond cleavage, specific reagents can achieve this if required.

Role as a Pharmaceutical Intermediate

This compound is primarily used as a pharmaceutical intermediate.[4] Its structure can be incorporated into larger molecules to serve as a rigid linker or to introduce a specific stereochemical and electronic environment. The development of new drugs and drug candidates is a challenging process that relies on a diverse toolbox of molecular building blocks to create novel pharmacophores.[11][12] Terpenoid-like structures, including functionalized alcohols, are also explored for their potential to enhance drug delivery.[13]

Safety and Handling

As a flammable liquid, this compound must be handled in a well-ventilated area, away from sources of ignition.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[4][14]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Use spark-proof tools.[14]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[15]

Conclusion

This compound is a versatile and valuable chemical intermediate for professionals in research and drug development. Its bifunctional nature, combining a sterically accessible terminal alkyne for click chemistry with a tertiary alcohol for further modification, provides a robust platform for the synthesis of complex and novel molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Analytics-Shop. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 94%. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H12O). Retrieved from [Link]

-

NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2022). A) 3,4-Dimethyl-1-penten-3-ol (B) Isopropyl-3-methyl vinyl carbinol (C) 2.... Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2010). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

-

MDPI. (2023). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Retrieved from [Link]

-

MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-1-pentyne. Retrieved from [Link]

-

PubMed. (2024). What is the future of click chemistry in drug discovery and development?. Retrieved from [Link]

-

MDPI. (2016). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.

-

YouTube. (2022). What is the major product obtained when 2,3 – dimethyl pentan -3 – ol heated in presence of H 2SO4. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 94% | Fisher Scientific [fishersci.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]

- 7. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 8. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]

- 9. This compound(1482-15-1) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemos.de [chemos.de]

An In-Depth Technical Guide to 3,4-Dimethyl-1-pentyn-3-ol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-dimethyl-1-pentyn-3-ol, a versatile propargyl alcohol with significant potential in synthetic chemistry and drug discovery. This document delves into its core physicochemical properties, a detailed synthetic protocol, in-depth spectral analysis, and its applications in medicinal chemistry, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Core Characteristics of this compound

This compound, identified by the CAS number 1482-15-1 , is a tertiary propargyl alcohol.[1] Its structure features a terminal alkyne and a hydroxyl group on a tertiary carbon, a combination that imparts unique reactivity and makes it a valuable building block in organic synthesis.

Physicochemical Properties

The key physical and chemical data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1482-15-1 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 133 °C | |

| Solubility | Fully miscible in water | |

| Vapor Pressure | 3.19 mmHg at 25 °C | |

| InChIKey | DZNLEQBXXLGELU-UHFFFAOYSA-N | [2][3] |

Chemical Structure

The structure of this compound is fundamental to its reactivity. The presence of the terminal alkyne allows for a variety of coupling reactions, while the tertiary alcohol can be a site for further functionalization.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of tertiary propargyl alcohols like this compound is the ethynylation of a corresponding ketone. This involves the addition of an acetylide nucleophile to the carbonyl carbon of 3-methyl-2-butanone. The following protocol describes a general and reliable procedure using lithium acetylide.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Ethynylation of 3-Methyl-2-butanone

Materials:

-

Acetylene gas, purified

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

3-Methyl-2-butanone (isopropyl methyl ketone)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, three-necked, oven-dried

-

Dropping funnel, pressure-equalizing

-

Gas inlet tube

-

Septa

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Preparation of Lithium Acetylide:

-

Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution via syringe to the cooled THF.

-

Bubble purified acetylene gas through the solution for approximately 1-2 hours to ensure the complete formation of lithium acetylide, which will precipitate as a white solid.

-

-

Addition of Ketone:

-

Dissolve 3-methyl-2-butanone in a small amount of anhydrous THF in the dropping funnel.

-

Add the ketone solution dropwise to the stirred suspension of lithium acetylide at -78 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

-

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

-

~2.4 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton (-C≡C-H).

-

~1.9 ppm (m, 1H): A multiplet (septet) for the methine proton of the isopropyl group (-CH(CH₃)₂).

-

~1.4 ppm (s, 3H): A singlet for the methyl group attached to the tertiary carbon bearing the hydroxyl group.

-

~1.0 ppm (d, 6H): A doublet for the two equivalent methyl groups of the isopropyl moiety.

-

Variable position (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which can exchange with deuterated solvents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each unique carbon atom.

-

~88 ppm: The quaternary alkyne carbon (-C≡CH).

-

~72 ppm: The terminal alkyne carbon (-C≡CH).

-

~70 ppm: The tertiary carbon attached to the hydroxyl group (-C(OH)).

-

~38 ppm: The methine carbon of the isopropyl group (-CH(CH₃)₂).

-

~25 ppm: The methyl carbon attached to the tertiary carbinol center.

-

~17 ppm (2C): The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

-

~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.

-

~3400 cm⁻¹ (strong, broad): O-H stretch of the alcohol.

-

~2100 cm⁻¹ (weak, sharp): C≡C stretch of the terminal alkyne.

-

~2970 cm⁻¹ (strong): C-H stretch of the alkyl groups.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

m/z = 112: The molecular ion peak [M]⁺.

-

m/z = 97: Loss of a methyl group ([M-15]⁺).

-

m/z = 69: Loss of an isopropyl group ([M-43]⁺).

-

m/z = 57: Isopropyl cation fragment.

Applications in Drug Development and Medicinal Chemistry

Propargyl alcohols, and terminal alkynes in general, are highly valuable functional groups in modern medicinal chemistry.[4] Their unique structural and electronic properties are leveraged in various stages of drug discovery and development.

Role as a Pharmacophore

The rigid, linear geometry of the alkyne group can serve as a key pharmacophoric element, providing specific directional interactions within the binding pocket of a biological target. It can act as a bioisostere for other functional groups, helping to fine-tune the pharmacological properties of a lead compound.

"Click" Chemistry and Bioconjugation

The terminal alkyne is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This bioorthogonal reaction allows for the efficient and specific covalent linkage of molecules in complex biological systems. This is particularly useful for:

-

Target Identification: Attaching the alkyne-containing molecule to a solid support for affinity chromatography.

-

Drug Delivery: Conjugating the drug molecule to a targeting moiety, such as an antibody, to create antibody-drug conjugates (ADCs).

-

Molecular Probes: Linking to fluorescent dyes or other reporter molecules for imaging and diagnostic applications.

Synthesis of Heterocyclic Compounds

Propargyl alcohols are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[4] The dual functionality of the alkyne and hydroxyl groups allows for various cyclization reactions to form furans, pyrans, and other important ring systems.

Caption: Role of alkyne-containing scaffolds in drug discovery.

Safety and Handling

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of contact: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and medicinal chemistry. Its unique combination of a terminal alkyne and a tertiary alcohol provides a platform for diverse chemical transformations, making it a key building block for the synthesis of complex molecules, including novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Rawsource. Propargylic alcohol uses - Synthesis, and Safety. [Link]

-

Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

Sources

An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of Tertiary Alkynols

This guide provides a comprehensive overview of the Grignard reaction as a robust and versatile method for the synthesis of tertiary alkynols. These molecules are valuable building blocks in medicinal chemistry, drug development, and materials science due to the unique reactivity of their constituent alkynyl and hydroxyl functional groups.[1] This document will delve into the underlying mechanisms, provide detailed experimental protocols, discuss substrate scope and limitations, and explore recent advancements in the field.

Introduction: The Significance of Tertiary Alkynols

Tertiary alkynols, also known as propargyl alcohols, are a class of organic compounds characterized by a hydroxyl group and an alkyne moiety attached to the same tertiary carbon atom. This structural feature imparts a unique chemical reactivity, making them versatile intermediates for the synthesis of more complex molecules. The alkyne group can participate in a variety of transformations, including click chemistry, metal-catalyzed cross-coupling reactions, and reductions, while the tertiary alcohol can be a precursor to other functional groups or contribute to the molecule's overall stereochemistry.

The Grignard reaction stands out as a fundamental and highly effective method for constructing the carbon-carbon bond necessary for the formation of tertiary alkynols.[1][2] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group, typically a ketone.[3][4][5]

The Grignard Reaction: Mechanism and Rationale

The core of this synthetic strategy lies in the nucleophilic character of the Grignard reagent and the electrophilic nature of the carbonyl carbon in a ketone. The reaction proceeds through a two-step mechanism: nucleophilic addition followed by an acidic workup.[6]

Formation of the Grignard Reagent

A Grignard reagent (R-MgX) is prepared by reacting an organic halide (R-X, where R is an alkyl, vinyl, or aryl group and X is a halogen) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5][7] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[8]

Nucleophilic Addition to a Ketone

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[6][9]

Acidic Workup

The final step involves the addition of a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the magnesium alkoxide, yielding the desired tertiary alcohol.[1][6]

Diagram: General Mechanism of the Grignard Reaction for Tertiary Alcohol Synthesis

Caption: General mechanism of Grignard reaction with a ketone.

Experimental Protocol: A Step-by-Step Guide

The successful execution of a Grignard reaction for synthesizing tertiary alkynols hinges on meticulous attention to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[6][10]

Mandatory Precautions:

-

Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[6]

-

Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to exclude moisture and oxygen.[6]

Protocol: Synthesis of a Tertiary Alkynol (Illustrative Example)

This protocol outlines the synthesis of a generic tertiary alkynol from a ketone and an alkynyl Grignard reagent.

Materials:

-

Ketone (e.g., Acetone)

-

Alkynyl Halide (e.g., Propargyl Bromide)

-

Magnesium turnings

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

-

Preparation of the Alkynyl Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of the alkynyl halide in anhydrous ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and may require initial warming to initiate.

-

Once initiated, the reaction should proceed to form a cloudy grey solution of the alkynylmagnesium halide.

-

-

Reaction with the Ketone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of the ketone in anhydrous ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[6]

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alkynol.

-

Purify the product by distillation or column chromatography.

-

Diagram: Experimental Workflow for Tertiary Alkynol Synthesis

Caption: Step-by-step experimental workflow for tertiary alkynol synthesis.

Substrate Scope and Limitations

The Grignard reaction is broadly applicable to a wide range of ketones and alkynyl Grignard reagents. However, certain limitations and side reactions must be considered.

Substrate Scope

| Ketone Substrate | Alkynyl Grignard Reagent | Tertiary Alkynol Product | Typical Yield (%) |

| Acetone | Ethynylmagnesium Bromide | 2-Methyl-3-butyn-2-ol | 80-90 |

| Cyclohexanone | Phenylacetylenemagnesium Bromide | 1-(Phenylethynyl)cyclohexan-1-ol | 75-85 |

| Acetophenone | (Trimethylsilyl)ethynylmagnesium Bromide | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 70-80 |

| Benzophenone | 1-Hexynylmagnesium Bromide | 1,1-Diphenyl-2-heptyn-1-ol | 65-75 |

Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.

Limitations and Side Reactions

-

Steric Hindrance: Highly hindered ketones may react slowly or undergo side reactions such as enolization or reduction.[4]

-

Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.[4] This is more prevalent with bulky Grignard reagents.

-

Acidic Protons: The presence of acidic functional groups (e.g., alcohols, carboxylic acids, terminal alkynes) in the ketone or Grignard reagent precursor will quench the Grignard reagent.[8][10] This necessitates the use of protecting groups for such functionalities.

-

Carbometallation of Propargyl Alcohols: In some cases, the Grignard reagent can add to the alkyne of the propargyl alcohol product, a reaction that can be influenced by the reaction conditions and the nature of the Grignard reagent.[11]

Advanced Applications and Recent Developments

While the fundamental Grignard reaction remains a workhorse in organic synthesis, ongoing research continues to expand its utility and address its limitations.

-

Asymmetric Synthesis: The development of chiral ligands for magnesium has enabled enantioselective Grignard additions to ketones, providing access to chiral tertiary alkynols.

-

Flow Chemistry: The use of continuous flow reactors for Grignard reactions offers improved safety, scalability, and control over reaction parameters.

-

Alternative Alkynylation Methods: While the Grignard reaction is powerful, other methods for alkynylation are continuously being developed, including those using hypervalent iodine reagents and transition-metal catalysis.[12][13] These newer methods can sometimes offer complementary reactivity and functional group tolerance.

Conclusion

The Grignard reaction for the synthesis of tertiary alkynols is a time-tested and indispensable tool for organic chemists. Its simplicity, broad applicability, and the commercial availability of a wide range of starting materials make it a first-choice method for accessing these valuable synthetic intermediates. A thorough understanding of the reaction mechanism, careful attention to experimental technique, and an awareness of its limitations are key to successfully employing this powerful reaction in the synthesis of complex molecules for research, drug development, and materials science.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction.

- BYJU'S. (n.d.). Grignard Reaction Mechanism.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11-15.

- Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Royal Society of Chemistry. (2023, January 19). Recent progress in alkynylation with hypervalent iodine reagents.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Valerophenone in Grignard Reactions.

- ACS Publications. (n.d.). Regioselective C–H Bond Alkynylation of Carbonyl Compounds through Ir(III) Catalysis.

- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.

- Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation.

- Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11-15.

- ResearchGate. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.

- Homework.Study.com. (n.d.). What is the primary limitation of a Grignard reaction?.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols.

- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

- Benchchem. (n.d.). A Comprehensive Review on the Synthesis of Secondary Acetylenic Alcohols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dimethyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3,4-Dimethyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its unique structural features, comprising a terminal alkyne and a tertiary alcohol, impart specific physicochemical properties that are critical to its application in multi-step syntheses. An in-depth understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside field-proven insights and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1482-15-1 | [2][3] |

| Molecular Formula | C₇H₁₂O | [2][3] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Boiling Point | Not explicitly found | |

| Vapor Pressure | 3.19 mmHg at 25°C | [4] |

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various reaction media and purification processes. The presence of both a hydrophilic hydroxyl group and a lipophilic hydrocarbon backbone in this compound results in a nuanced solubility profile.

Aqueous Solubility

Multiple sources confirm that this compound is fully miscible in water .[1][4] This high aqueous solubility can be attributed to the ability of the hydroxyl group to form strong hydrogen bonds with water molecules.

Organic Solvent Solubility

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |

| Acetone | Miscible | Polar aprotic solvent, good dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar aprotic solvent. |

| Dichloromethane (DCM) | Soluble | Moderately polar solvent. |

| Hexane | Sparingly Soluble to Insoluble | Nonpolar solvent, limited interaction with the polar hydroxyl group. |

Causality behind Solubility: The miscibility in polar protic solvents like water and alcohols is driven by the hydrogen bonding capacity of the hydroxyl group. In polar aprotic solvents like acetone and DMSO, the polarity of the molecule allows for favorable dipole-dipole interactions. The hydrocarbon portion of the molecule contributes to its solubility in less polar solvents like dichloromethane.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a simple isothermal shake-flask method can be employed.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 4 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Caption: Workflow for experimental solubility determination.

Part 2: Stability Profile and Degradation Pathways

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods.

General Stability and Storage

Product information indicates that this compound is incompatible with oxidizing agents.[1] It is recommended to store the compound in a cool, dry, and well-sealed container.[1]

Predicted Degradation Pathways

In the absence of specific degradation studies for this compound, potential degradation pathways can be inferred based on the chemical reactivity of tertiary alcohols and acetylenic compounds.

-

Oxidative Degradation: As a tertiary alcohol, this compound is expected to be resistant to mild oxidizing agents.[5] However, strong oxidizing conditions could lead to cleavage of the carbon-carbon bonds. The terminal alkyne is also susceptible to oxidation.

-

Acid-Catalyzed Degradation: In the presence of strong acids, tertiary alcohols can undergo dehydration to form alkenes. For this compound, this could potentially lead to the formation of a conjugated enyne.

-

Base-Catalyzed Degradation: The terminal alkyne proton is weakly acidic and can be removed by a strong base. However, significant degradation under typical basic conditions is not expected for the alcohol functionality.

-

Thermal Degradation: At elevated temperatures, tertiary alcohols can undergo dehydration. The thermal decomposition of tertiary amyl alcohol has been reported as a homogeneous unimolecular reaction.[6]

-

Photolytic Degradation: Unsaturated compounds, including those with triple bonds, can be susceptible to photodegradation.[7] The specific pathway would depend on the wavelength of light and the presence of photosensitizers.

Caption: Predicted degradation pathways for this compound.

Forced Degradation Studies: An Experimental Protocol

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for a specified time.

-

Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Part 3: Analytical Methodologies

The development of a robust and reliable analytical method is crucial for the quantification and purity assessment of this compound, as well as for monitoring its stability.

Proposed Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point for developing a stability-indicating assay.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH for good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | Start with a low percentage of B and gradually increase. | To elute the parent compound and potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Detection | UV at a low wavelength (e.g., 210 nm) | The alkyne and hydroxyl groups have limited UV absorbance at higher wavelengths. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Identification of Degradation Products

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the identification and structural elucidation of degradation products.

-

LC-MS/MS: Coupling the developed HPLC method to a mass spectrometer allows for the determination of the molecular weights and fragmentation patterns of the degradation products, providing valuable structural information. The mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions that can be used for its identification.[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra of this compound have been reported and can be used to confirm its structure.[8] After isolation of degradation products, NMR spectroscopy can provide detailed structural information for their definitive identification.

Conclusion

This technical guide has provided a comprehensive overview of the current knowledge on the solubility and stability of this compound. While it is established to be fully miscible in water, further experimental work is recommended to quantify its solubility in a range of organic solvents. The stability profile suggests that it is a relatively stable compound under normal storage conditions but may be susceptible to degradation under harsh oxidative, acidic, thermal, and photolytic stress. The provided experimental protocols offer a robust framework for researchers to determine these properties with high confidence. A thorough understanding and experimental validation of the solubility and stability of this compound are essential for its successful application in research and development.

References

-

This compound, 94% | Fisher Scientific. (n.d.). Retrieved January 13, 2026, from [Link]

-

This compound | C7H12O | CID 95483 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

1-Pentyn-3-ol, 3,4-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

- Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395–403.

-

Lancashire, R. J. (n.d.). Read-across of 90-day rat oral repeated-dose toxicity: A case study for selected β-olefinic alcohols. Retrieved January 13, 2026, from [Link]

-

1H and 13C NMR spectra of pentan-3-ol (3-pentanol) - Doc Brown's Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

Alcohol oxidation. (2023, December 28). In Wikipedia. [Link]

Sources

- 1. This compound, 94% | Fisher Scientific [fishersci.ca]

- 2. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

The Strategic Utility of 3,4-Dimethyl-1-pentyn-3-ol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3,4-dimethyl-1-pentyn-3-ol, a tertiary propargyl alcohol, has emerged as a versatile and valuable synthon. Its unique combination of a terminal alkyne and a tertiary alcohol functionality within a compact, branched framework allows for a diverse array of chemical transformations, making it a powerful tool in the arsenal of synthetic chemists. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and fragrances.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light orange or yellow clear liquid under ambient conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1482-15-1 | [1][2] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Vapor Pressure | 3.19 mmHg at 25°C | [1] |

| Solubility | Fully miscible in water | [2] |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the ethynylation of 3-methyl-2-butanone. This reaction typically involves the use of an acetylide nucleophile, which can be generated in situ from acetylene gas and a strong base, or from a pre-formed metal acetylide. A Grignard-based approach offers a reliable and scalable route.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from a general procedure for the synthesis of similar propargyl alcohols.[3]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

3-Methyl-2-butanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are covered with anhydrous THF under an inert atmosphere (e.g., argon). A small amount of ethyl bromide is added to initiate the reaction. Once the reaction begins, the remaining ethyl bromide, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Formation of Ethynylmagnesium Bromide: The Grignard solution is cooled in an ice bath, and purified acetylene gas is bubbled through the solution for 1-2 hours. The completion of the reaction can be monitored by the cessation of gas evolution upon addition of a small aliquot to water.

-

Ethynylation of 3-Methyl-2-butanone: A solution of 3-methyl-2-butanone in anhydrous THF is added dropwise to the freshly prepared ethynylmagnesium bromide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the terminal alkyne and the tertiary hydroxyl group.

The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Ketones

A cornerstone reaction of propargyl alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization to form α,β-unsaturated carbonyl compounds.[4] In the case of this compound, this rearrangement yields the valuable fragrance intermediate, 3,4-dimethyl-3-penten-2-one.[5][6]

Figure 2: The Meyer-Schuster rearrangement of this compound.

The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[4] While strong acids can be used, milder conditions employing transition metal catalysts have been developed to improve selectivity and yields.[3]

Experimental Protocol: Meyer-Schuster Rearrangement

This protocol is a general procedure that can be adapted for the rearrangement of this compound.[3]

Materials:

-

This compound

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of this compound in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%) is added to the solution.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product, 3,4-dimethyl-3-penten-2-one, can be purified by vacuum distillation.

Applications in Synthesis

Fragrance Industry

The product of the Meyer-Schuster rearrangement, 3,4-dimethyl-3-penten-2-one, is a valuable intermediate in the fragrance industry.[5][6] Its α,β-unsaturated ketone moiety allows for further functionalization, leading to a variety of synthetic ketone fragrances.

Medicinal Chemistry and Drug Development

This compound and its derivatives are recognized as important pharmaceutical intermediates.[1][2] While specific examples directly utilizing this molecule can be proprietary, its structural motif is found in precursors to complex bioactive molecules. A notable example is the synthesis of the antifungal agent Terbinafine, where a structurally similar propargyl alcohol, 6,6-dimethylhept-1-en-4-yn-3-ol, serves as a key intermediate.[7][8][9] This underscores the potential of this compound as a building block for the synthesis of allylamine-containing pharmaceuticals.

The terminal alkyne functionality also opens the door to its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of triazole-containing compounds, a scaffold prevalent in many medicinal agents.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for a range of transformations, most notably the Meyer-Schuster rearrangement to produce valuable α,β-unsaturated ketones for the fragrance industry. Furthermore, its role as a pharmaceutical intermediate, exemplified by the synthesis of related antifungal agents, highlights its significance in drug discovery and development. The protocols and reaction schemes presented in this guide offer a practical framework for researchers to harness the synthetic potential of this valuable molecule.

References

-

Multistep batch-flow hybrid synthesis of a terbinafine precursor - Springer. Available at: [Link]

-

(PDF) Multistep batch-flow hybrid synthesis of a terbinafine precursor - ResearchGate. Available at: [Link]

-

Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. Available at: [Link]

-

This compound | C7H12O | CID 95483 - PubChem. Available at: [Link]

-

Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]

- Process for preparing terbinafine - Google Patents.

-

3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767 - PubChem. Available at: [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - MDPI. Available at: [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. Available at: [Link]

-

Pentathiepins are an understudied molecular prism of biological activities - Wiley Online Library. Available at: [Link]

-

From Batch to Continuous Sustainable Production of 3-Methyl-3-penten-2-one for Synthetic Ketone Fragrances - ResearchGate. Available at: [Link]

-

Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances - ResearchGate. Available at: [Link]

-

20.17: Synthesis - Chemistry LibreTexts. Available at: [Link]

-

Methods for Meyer‐Schuster rearrangement. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Journal of Chemical Health Risks Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Available at: [Link]

- Process for the synthesis of terbinafine and derivatives thereof - Google Patents.

-

3-penten-2-ol - Organic Syntheses. Available at: [Link]

-

3,4-Dimethyl-3-penten-2-one | C7H12O | CID 12700 - PubChem. Available at: [Link]

-

Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications - MDPI. Available at: [Link]

-

New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - ACS Publications. Available at: [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI. Available at: [Link]

-

New tirucallane-type triterpenes from Dysoxylum variabile - PubMed. Available at: [Link]

-

Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins to synthesize skipped 1,4-dienes - Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]

-

Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - MDPI. Available at: [Link]

-

Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Available at: [Link]

-

Synthesis of alcohols using Grignard reagents II (video) | Khan Academy. Available at: [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed. Available at: [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 - The Good Scents Company. Available at: [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - ScienceDirect. Available at: [Link]

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. US4064183A - Synthesis of vitamin A, intermediates and conversion thereof to vitamin A - Google Patents [patents.google.com]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Detailed experimental procedure for 3,4-Dimethyl-1-pentyn-3-ol synthesis

An Application Note for the Synthesis of 3,4-Dimethyl-1-pentyn-3-ol via Grignard Reaction

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the tertiary acetylenic alcohol, this compound. The procedure is centered on the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] The methodology involves the in-situ preparation of ethynylmagnesium bromide, a potent nucleophile, followed by its reaction with 3-methyl-2-butanone. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed operational instructions, mechanistic insights, critical safety protocols, and methods for product purification and characterization.

Introduction and Mechanistic Overview

Tertiary propargyl alcohols, such as this compound, are valuable synthetic intermediates in the preparation of pharmaceuticals, natural products, and functional materials.[3] The most direct route to these compounds is the nucleophilic addition of an acetylide anion to a ketone.[2][3] The Grignard reaction provides an efficient method for this transformation.

Reaction Scheme:

The reaction mechanism involves the nucleophilic attack of the terminal carbon of the ethynylmagnesium bromide on the electrophilic carbonyl carbon of 3-methyl-2-butanone.[1] This forms a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[4] The entire process must be conducted under strictly anhydrous conditions, as the highly basic Grignard reagent will be readily quenched by protic solvents like water.[5][6][7]

Materials, Reagents, and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Required Purity / State |

| Magnesium Turnings | Mg | 24.31 | >99.5%, dry |

| Ethyl Bromide | C₂H₅Br | 108.97 | >99%, anhydrous |

| Acetylene Gas | C₂H₂ | 26.04 | Purified |

| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | >99%, anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Saturated Ammonium Chloride | NH₄Cl(aq) | 53.49 | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Iodine | I₂ | 253.81 | Crystal (for initiation) |

| Hydrochloric Acid | HCl | 36.46 | 1 M Aqueous Solution |

Equipment

-

Three-necked round-bottom flasks (500 mL and 1 L)

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Gas inlet tube and bubbler

-

Schlenk line or nitrogen/argon gas supply

-

Ice-water bath and heating mantle

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Distillation apparatus (short-path or fractional)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Critical Safety Precautions

This synthesis involves multiple hazardous materials and reactions. A thorough risk assessment must be performed before commencing. [7]

-

Grignard Reagents : Ethynylmagnesium bromide and its precursor, ethylmagnesium bromide, are highly reactive, moisture-sensitive, and can be pyrophoric.[7][8] All reactions must be performed under a dry, inert atmosphere (Nitrogen or Argon).[6] Extinguishers containing water, carbon dioxide, or halogenated compounds must not be used on Grignard reagent fires.[8]

-

Anhydrous Ethers (THF, Diethyl Ether) : These solvents are extremely flammable and volatile.[5] Ensure there are no open flames or spark sources in the laboratory. Ethers can also form explosive peroxides upon storage; use only freshly opened or tested inhibitor-free solvents.[5]

-

Acetylene Gas : Acetylene is highly flammable and can form explosive mixtures with air over a wide concentration range (2.3% to 82%).[9] It can also form explosive acetylides with certain metals like copper and silver; ensure all tubing and fittings are made of appropriate materials.[9] The gas should be purified to remove acetone, a common impurity in commercial cylinders.[10]

-

Reaction Exothermicity : The formation of the Grignard reagent is a highly exothermic process.[5][7] The rate of addition of reagents must be carefully controlled, and a cooling bath (ice-water) must be readily available to manage the reaction temperature and prevent a runaway reaction.[7]

-

Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[7][11] The entire procedure must be conducted within a certified chemical fume hood.

Experimental Protocol

Part A: Preparation of Ethynylmagnesium Bromide (Grignard Reagent)

This is a two-step in-situ process: first, the preparation of ethylmagnesium bromide, which then reacts with acetylene to form the desired ethynylmagnesium bromide.[12][13][14]

A1. Apparatus Setup

-

Assemble a 1 L three-necked flask with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser.

-

Fit the top of the condenser with a T-adapter connected to an inert gas line (N₂ or Ar) and an oil bubbler to maintain a positive pressure.

-

Thoroughly flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[5] Allow the apparatus to cool to room temperature.

A2. Synthesis of Ethylmagnesium Bromide

-

Place magnesium turnings (12.2 g, 0.50 mol) into the cooled 1 L flask. Add a single small crystal of iodine to help initiate the reaction.[15]

-

In the dropping funnel, prepare a solution of ethyl bromide (55.0 g, 0.505 mol) in 300 mL of anhydrous THF.

-

Add approximately 20-30 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a gray, cloudy appearance. Gentle warming with a heat gun may be necessary if the reaction does not start.[13]

-

Once the reaction is initiated, begin stirring and add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.[7][13]

-

After the addition is complete, continue stirring the gray-brown solution for an additional 30-60 minutes to ensure all the magnesium has reacted.

A3. Conversion to Ethynylmagnesium Bromide

-

Cool the freshly prepared ethylmagnesium bromide solution to 0-5 °C using an ice-water bath.

-

Replace the dropping funnel with a gas dispersion tube that reaches below the surface of the Grignard solution.

-

Bubble purified acetylene gas through the stirred solution at a steady rate.[10][12] This is an acid-base reaction that generates ethane gas, which will exit through the bubbler.

-

Continue bubbling acetylene for 2-3 hours. The completion of the reaction is often indicated by a change in the solution's viscosity or appearance.

Part B: Synthesis of this compound

-

While keeping the ethynylmagnesium bromide solution at 0-5 °C, replace the gas inlet tube with the pressure-equalizing dropping funnel.

-

Prepare a solution of 3-methyl-2-butanone (36.2 g, 0.42 mol) in 100 mL of anhydrous THF and place it in the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent over approximately 1 hour. Maintain the temperature below 10 °C throughout the addition to minimize side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or overnight, to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Cool the reaction flask again in a large ice-water bath.

-

Very slowly and carefully, add 250 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[14] This is an exothermic process; add the quenching solution dropwise to control the temperature.

-

Transfer the resulting mixture to a 1 L separatory funnel. Two layers will form.

-

Separate the layers. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

-

Combine all the organic layers and wash them sequentially with 100 mL of water and then 100 mL of saturated brine solution.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[16][17]

-

The crude product, a yellowish oil, can be purified by vacuum distillation to yield this compound as a colorless liquid.[4]

Quantitative Data and Characterization

Summary of Reagents and Yield

| Reagent | Amount Used | Moles | Molar Eq. |

| Magnesium | 12.2 g | 0.50 | 1.19 |

| Ethyl Bromide | 55.0 g | 0.505 | 1.20 |

| 3-Methyl-2-butanone | 36.2 g | 0.42 | 1.00 |

| Expected Product | This compound | ||

| Theoretical Yield | 47.1 g | 0.42 | |

| Typical Reported Yield | 75-85% |

Physicochemical and Spectroscopic Data

-

IUPAC Name : 3,4-dimethylpent-1-yn-3-ol[18]

-

Boiling Point : Literature values vary; typically around 135-140 °C at atmospheric pressure, lower under vacuum.

-

¹H NMR : Expected signals include those for the acetylenic proton, the isopropyl group (a doublet and a septet), and the methyl group singlet.[20]

-

¹³C NMR : Signals corresponding to the two sp-hybridized carbons of the alkyne, the quaternary carbinol carbon, and the carbons of the alkyl groups are expected.[19]

-

IR Spectroscopy : A strong, sharp absorption around 3300 cm⁻¹ (alkynyl C-H stretch), a weak absorption around 2100 cm⁻¹ (C≡C stretch), and a broad absorption around 3400 cm⁻¹ (O-H stretch) are characteristic.[18][20]

-

Mass Spectrometry : The molecular ion peak (m/z = 112) may be observed, along with characteristic fragmentation patterns.[18][21]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- Vertex AI Search. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents. Retrieved January 13, 2026.

- Vertex AI Search. (2025). Safe Handling of Calcium Carbide and Water Reactions: A Comprehensive Guide for Industrial Users. Retrieved January 13, 2026.